Cas no 1897016-64-6 (2,3-Difluoro-4-formylbenzoic acid)

2,3-Difluoro-4-formylbenzoic acid 化学的及び物理的性質
名前と識別子
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- 2,3-Difluoro-4-formylbenzoic acid
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- MDL: MFCD32639736
- インチ: 1S/C8H4F2O3/c9-6-4(3-11)1-2-5(7(6)10)8(12)13/h1-3H,(H,12,13)
- InChIKey: PMLLEOQJBXCPSS-UHFFFAOYSA-N
- SMILES: FC1C(=C(C=O)C=CC=1C(=O)O)F
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 13
- 回転可能化学結合数: 2
- 複雑さ: 219
- XLogP3: 1.1
- トポロジー分子極性表面積: 54.4
2,3-Difluoro-4-formylbenzoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | D203195-50mg |
2,3-Difluoro-4-formylbenzoic acid |
1897016-64-6 | 50mg |
$ 355.00 | 2022-06-05 | ||
TRC | D203195-25mg |
2,3-Difluoro-4-formylbenzoic acid |
1897016-64-6 | 25mg |
$ 215.00 | 2022-06-05 | ||
Enamine | EN300-1578622-0.05g |
2,3-difluoro-4-formylbenzoic acid |
1897016-64-6 | 0.05g |
$732.0 | 2023-06-04 | ||
Enamine | EN300-1578622-0.1g |
2,3-difluoro-4-formylbenzoic acid |
1897016-64-6 | 0.1g |
$767.0 | 2023-06-04 | ||
Enamine | EN300-1578622-2.5g |
2,3-difluoro-4-formylbenzoic acid |
1897016-64-6 | 2.5g |
$1707.0 | 2023-06-04 | ||
Matrix Scientific | 222076-1g |
2,3-Difluoro-4-formylbenzoic acid, 95% min |
1897016-64-6 | 95% | 1g |
$2365.00 | 2023-09-10 | |
Enamine | EN300-1578622-100mg |
2,3-difluoro-4-formylbenzoic acid |
1897016-64-6 | 100mg |
$301.0 | 2023-09-24 | ||
Enamine | EN300-1578622-250mg |
2,3-difluoro-4-formylbenzoic acid |
1897016-64-6 | 250mg |
$431.0 | 2023-09-24 | ||
Enamine | EN300-1578622-5.0g |
2,3-difluoro-4-formylbenzoic acid |
1897016-64-6 | 5g |
$2525.0 | 2023-06-04 | ||
Enamine | EN300-1578622-10000mg |
2,3-difluoro-4-formylbenzoic acid |
1897016-64-6 | 10000mg |
$3746.0 | 2023-09-24 |
2,3-Difluoro-4-formylbenzoic acid 関連文献
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Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389
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3. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Hannah K. Wagner,Hubert Wadepohl,Joachim Ballmann Chem. Sci., 2021,12, 3693-3701
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
2,3-Difluoro-4-formylbenzoic acidに関する追加情報
2,3-Difluoro-4-formylbenzoic Acid: A Comprehensive Overview
2,3-Difluoro-4-formylbenzoic acid (CAS No. 1897016-64-6) is a versatile organic compound with significant applications in various fields of chemistry and materials science. This compound, characterized by its unique structure and functional groups, has garnered attention due to its potential in drug discovery, material synthesis, and environmental chemistry. In this article, we delve into the properties, synthesis methods, applications, and recent advancements related to 2,3-difluoro-4-formylbenzoic acid.
The molecular structure of 2,3-difluoro-4-formylbenzoic acid consists of a benzene ring substituted with two fluorine atoms at positions 2 and 3, a formyl group at position 4, and a carboxylic acid group at position 1. This arrangement imparts the compound with distinct electronic and steric properties. The presence of fluorine atoms enhances the compound's stability and reactivity due to their electronegativity. The formyl group introduces additional functionality, enabling participation in various chemical reactions such as nucleophilic additions and condensations.
Recent studies have highlighted the role of 2,3-difluoro-4-formylbenzoic acid in drug design. Researchers have explored its potential as a lead compound for developing novel pharmaceutical agents targeting specific biological pathways. For instance, its ability to modulate enzyme activity has been investigated in the context of metabolic disorders and cancer therapy. The compound's unique electronic profile makes it an attractive candidate for designing drugs with high selectivity and potency.
In terms of synthesis, 2,3-difluoro-4-formylbenzoic acid can be prepared through various routes. One common method involves the fluorination of aromatic compounds followed by oxidation to introduce the formyl group. Another approach utilizes coupling reactions to assemble the desired substituents on the benzene ring. These methods have been optimized to improve yield and purity, ensuring scalability for industrial applications.
The physical and chemical properties of 2,3-difluoro-4-formylbenzoic acid are critical for its practical applications. Its solubility in polar solvents facilitates its use in solution-based reactions. Additionally, its thermal stability makes it suitable for high-temperature processes such as polymerization or catalytic transformations. Recent research has also focused on understanding its behavior under extreme conditions, such as high pressure or radiation exposure.
Applications of 2,3-difluoro-4-formylbenzoic acid extend beyond pharmaceuticals into materials science. It has been employed as a precursor for synthesizing advanced materials like fluorinated polymers and metal-organic frameworks (MOFs). These materials exhibit exceptional properties such as high thermal stability and gas adsorption capabilities. For example, MOFs derived from this compound have shown promise in carbon capture technologies.
Environmental considerations have also come into play with 2,3-difluoro-4-formylbenzoic acid research. Studies have assessed its biodegradability and impact on ecosystems. Results indicate that under certain conditions, the compound can undergo microbial degradation without posing significant risks to aquatic life. This information is crucial for regulatory compliance and sustainable chemical practices.
Looking ahead, ongoing research aims to unlock further potential of 2,3-difluoro-4-formylbenzoic acid in emerging fields such as nanotechnology and green chemistry. Its role in catalytic cycles and sustainable synthesis pathways is currently under investigation. Additionally, researchers are exploring its use in bio-based materials that offer both functionality and environmental benefits.
In conclusion, 2,3-difluoro-4-formylbenzoic acid (CAS No. 1897016-64-6) stands out as a multifaceted compound with diverse applications across various disciplines. Its unique structure enables it to serve as a building block for innovative materials and pharmaceuticals while maintaining compatibility with eco-friendly practices. As research continues to uncover new possibilities for this compound,the future looks promising for leveraging its potential in addressing global challenges.
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